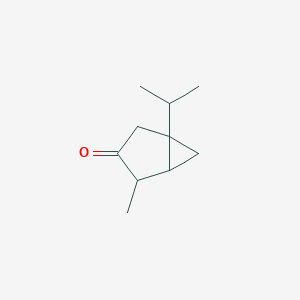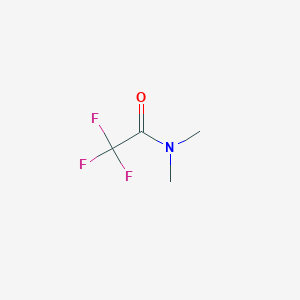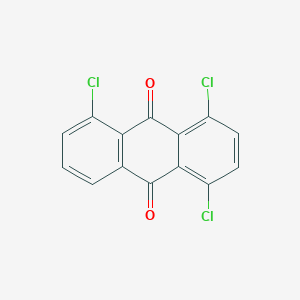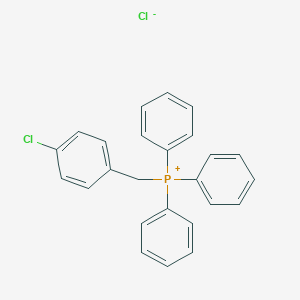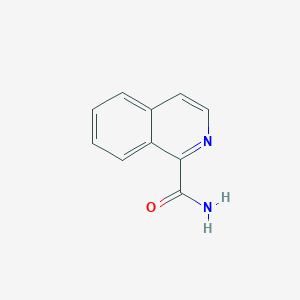
1-Isoquinolinecarboxamide
Descripción general
Descripción
1-Isoquinolinecarboxamide, also known as IQCA, is a heterocyclic organic compound with a molecular formula C10H8N2O. It is a derivative of isoquinoline and has been extensively studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Potential in Chronic Lymphocytic Leukemia (CLL)
PK11195, a translocator protein (TSPO) ligand, has been shown to induce apoptosis in CLL cells, regardless of their p53 or ATM status. This suggests that PK11195 could be a viable therapeutic option for treating CLL, particularly due to its ability to work independently of common genetic mutations in these cells (Santidrián et al., 2007).
Synthesis and Reactions of Pyrazolyl-Substituted Derivatives
Research on the synthesis and reactions of various derivatives of isoquinolinecarboxamide has provided insights into the creation of new heterocyclic compounds, expanding the potential applications of this molecule in different fields of chemistry (Zaki et al., 2016).
Effect on Intracellular Ca2+ Signalling in HeLa Cells
PK11195 has been found to enhance apoptotic cell death by modulating intracellular calcium signaling. This effect is independent of its action on the mitochondrial benzodiazepine receptor, suggesting additional pathways through which PK11195 influences cell death (Campanella et al., 2008).
Enhancement of Chemosensitivity in Cancer Cells
Studies have shown that PK11195 can enhance the sensitivity of various human tumor cell lines to chemotherapeutic drugs like cisplatin and paclitaxel. This indicates its potential role in improving the efficacy of existing cancer treatments (Takai et al., 2009).
Contribution to Autophagy Processes
PK11195 has been observed to contribute to macroautophagy in cellular models, particularly in the context of calcium signaling and its interaction with the oncogene Bcl-2. This suggests a role in cellular homeostasis and potential therapeutic applications (Gastaldello et al., 2010).
Use in Preventive Doping Research
The use of isoquinolinecarboxamide derivatives in doping research, particularly as HIF stabilizers, has been investigated. This work contributes to the development of analytical assays in sports medicine and doping prevention (Beuck et al., 2011).
Mecanismo De Acción
Target of Action
Isoquinoline-1-carboxamide, also known as 1-Isoquinolinecarboxamide or Isoquinaldamide, primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound has been found to suppress the production of pro-inflammatory mediators in these cells .
Mode of Action
Isoquinoline-1-carboxamide interacts with its targets by inhibiting the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .
Biochemical Pathways
The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Result of Action
The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, which mediates its anti-inflammatory and anti-migratory effects .
Direcciones Futuras
While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .
Análisis Bioquímico
Biochemical Properties
Isoquinoline-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced BV2 microglial cells . The nature of these interactions involves the suppression of LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity .
Cellular Effects
Isoquinoline-1-carboxamide influences cell function by attenuating LPS-induced expression of inducible NO synthase and cyclooxygenase-2 . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Isoquinoline-1-carboxamide involves its binding interactions with biomolecules and changes in gene expression. It abates LPS-induced nuclear translocation of NF-κB through inhibition of IκB phosphorylation . Furthermore, it inhibits LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Propiedades
IUPAC Name |
isoquinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-44-8 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinaldamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinaldamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)

![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
